An In-depth Technical Guide to the Crystal Structures of Barium Arsenide Compounds
An In-depth Technical Guide to the Crystal Structures of Barium Arsenide Compounds
This technical guide provides a comprehensive overview of the crystal structures of known binary barium arsenide compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed crystallographic information. This document summarizes quantitative data in structured tables, outlines experimental protocols for synthesis and characterization, and provides visualizations of the crystal structures.
Overview of Barium Arsenide Phases
The binary system of barium and arsenic forms several distinct compounds, each with a unique crystal structure. The most commonly cited phase is Ba₃As₂, but recent research has expanded the family of known barium arsenides to include Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. These compounds are classified as Zintl phases, characterized by both ionic and covalent bonding. In these structures, electropositive barium atoms donate electrons to the more electronegative arsenic atoms, which in turn form various anionic substructures, including isolated arsenide ions (As³⁻) and covalently bonded polyanions such as dumbbells ([As₂]⁴⁻) and tetramers ([As₄]⁶⁻).[1][2]
Crystallographic Data of Barium Arsenide Compounds
The crystallographic data for the known barium arsenide phases have been determined primarily through single-crystal X-ray diffraction.[1][2] A summary of the key crystallographic parameters for each compound is presented below.
Table 1: Crystallographic Data for Ba₃As₂
| Parameter | Value |
| Chemical Formula | Ba₃As₂ |
| Crystal System | Cubic |
| Space Group | Ia-3d |
| Lattice Parameter (a) | 9.846 Å |
| Structure Description | Body-centered cubic, with 1/9 of anion sites vacant.[3] |
Table 2: Crystallographic Data for Novel Barium Arsenide Phases[1][2]
| Parameter | Ba₃As₄ | Ba₅As₄ | Ba₁₆As₁₁ |
| Chemical Formula | Ba₃As₄ | Ba₅As₄ | Ba₁₆As₁₁ |
| Crystal System | Orthorhombic | Orthorhombic | Tetragonal |
| Space Group | Fdd2 (non-centrosymmetric) | Cmce (centrosymmetric) | P4̅2₁m |
| Lattice Parameters | a = 15.3680(20) Å | a = 16.8820(30) Å | a = 12.8944(12) Å |
| b = 18.7550(30) Å | b = 8.5391(16) Å | ||
| c = 6.2816(10) Å | c = 8.6127(16) Å | c = 11.8141(17) Å | |
| Structure Type | Sr₃As₄ | Eu₅As₄ | Ca₁₆Sb₁₁ (heavily disordered) |
| Anionic Substructure | [As₄]⁶⁻ tetramer | [As₂]⁴⁻ dimers and As³⁻ ions | [As₂]⁴⁻ dimers and As³⁻ ions |
Experimental Protocols
Synthesis of Barium Arsenide Compounds
General Handling Precautions: All starting materials (barium and arsenic) and the resulting barium arsenide products are highly sensitive to air and moisture.[2] Therefore, all handling and synthesis procedures must be conducted within an inert atmosphere, such as an argon-filled glovebox. Barium metal surfaces should be cleaned of any oxide layer before use.[2] It is also critical to note that arsenic and its compounds are highly toxic.[2]
Synthesis of Ba₃As₂: This compound can be synthesized by reacting the elemental components at high temperatures.[3]
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Barium metal is melted at 750 °C in a tube furnace.
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Arsenic vapor is passed over the molten barium in a stream of argon gas.
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Crystals of Ba₃As₂ form in the cooler regions of the furnace tube.[3]
An alternative method involves the reduction of barium arsenate with carbon in an electric furnace. The resulting barium oxide impurity can be removed by washing with an acid such as HCl.[3]
Synthesis of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁: These novel phases were synthesized via solid-state reactions.[2]
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Stoichiometric amounts of elemental barium and arsenic are loaded into niobium ampoules.
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The ampoules are sealed under an argon atmosphere.
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The sealed ampoules are heated to high temperatures (specific temperature programs are typically optimized for each phase) and then slowly cooled to promote crystal growth.[4]
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Single crystals suitable for diffraction studies can be isolated from the resulting product.[2] Flux methods can also be employed to grow larger single crystals of Ba₃As₄ and Ba₅As₄.[2]
Crystal Structure Determination: Single-Crystal X-ray Diffraction
The primary technique for elucidating the crystal structures of barium arsenide compounds is single-crystal X-ray diffraction (XRD).[1][2] This non-destructive analytical method provides detailed information about the crystal system, space group, lattice parameters, and atomic positions within the unit cell.[5][6]
A generalized workflow for single-crystal XRD analysis is as follows:
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Crystal Selection: A suitable single crystal of the barium arsenide compound is carefully selected under a microscope in an inert environment (e.g., glovebox) and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[5]
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and subsequently refined to best fit the experimental data (structure refinement).[7]
The logical workflow for crystal structure determination using single-crystal XRD is depicted in the following diagram.
Visualization of Barium Arsenide Crystal Structures
The following diagram illustrates the crystal structure of Ba₃As₂, highlighting the body-centered cubic arrangement of the atoms. Due to the complexity and disorder in the novel barium arsenide phases, their structures are best understood through their descriptions as compounds containing distinct Zintl anions. For instance, Ba₃As₄ is characterized by [As₄]⁶⁻ tetramers, while Ba₅As₄ and Ba₁₆As₁₁ contain [As₂]⁴⁻ dumbbells.[1]
This guide provides a foundational understanding of the crystal structures of barium arsenide compounds, leveraging the most current research in the field. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers engaged in materials science and related disciplines.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BARIUM ARSENIDE | 12255-50-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. ARES | Research | Laboratories | X-Ray Diffraction [ares.jsc.nasa.gov]
